![molecular formula C16H20O4 B1614137 cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 736136-34-8](/img/structure/B1614137.png)
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O4 . It has a molecular weight of 276.33 g/mol . This compound has attracted attention in the field of scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20O4/c1-20-15-5-3-2-4-13 (15)14 (17)10-11-6-8-12 (9-7-11)16 (18)19/h2-5,11-12H,6-10H2,1H3, (H,18,19)/t11-,12+ . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 449.9±15.0 °C and a predicted density of 1.152±0.06 g/cm3 . The pKa value is predicted to be 4.93±0.25 .Scientific Research Applications
Monitoring of Pyrethroid Metabolites
Pyrethroid metabolites, including similar compounds to cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, are major metabolites of synthetic pyrethroids like permethrin and cypermethrin. A study by Arrebola et al. (1999) developed a method for the determination of these metabolites in human urine. This approach is crucial for assessing exposure to pyrethroids and understanding their impact on human health (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Photochemistry of Cyclohexane Carboxylic Acids
Brown (1964) explored the photochemistry of similar cyclohexane carboxylic acids. Photolysis of their acyl azides in cyclohexane leads to the formation of isocyanates and other products. This research is vital for understanding the photochemical behaviors of these compounds, which can have implications in various chemical processes (Brown, 1964).
Inhibition of Angiotensin Converting Enzyme
Turbanti et al. (1993) synthesized monoamidic derivatives of similar cyclohexanedicarboxylic acids and evaluated their inhibitory activity against angiotensin-converting enzyme (ACE). These compounds, designed as potential ACE inhibitors, suggest the therapeutic potential of cyclohexanedicarboxylic acid derivatives in treating cardiovascular diseases (Turbanti et al., 1993).
Anaerobic Degradation of Naphthalene
Weyrauch et al. (2017) investigated the conversion of cis-2-carboxycyclohexylacetyl-CoA in the downstream pathway of anaerobic naphthalene degradation. This study provides insights into the microbial degradation pathways of polycyclic aromatic hydrocarbons, which is crucial for bioremediation efforts (Weyrauch et al., 2017).
Structural Studies of Cyclohexane Derivatives
Chan et al. (1991) conducted structural studies on derivatives of cis,cis-cyclohexane-1,3,5-tricarboxylic acid. These studies, involving NMR spectroscopy and X-ray crystallography, help in understanding the structural properties of cyclohexane derivatives, which is vital for their application in materials science and drug design (Chan et al., 1991).
properties
IUPAC Name |
(1R,2R)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h6-9,12,14H,2-5,10H2,1H3,(H,18,19)/t12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGHJHJVSRJFS-TZMCWYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C[C@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641374 | |
Record name | (1R,2R)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
736136-34-8 | |
Record name | (1R,2R)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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